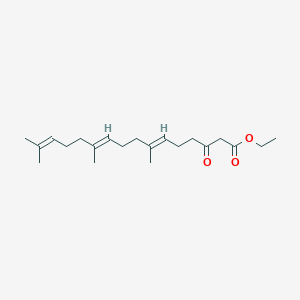

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate

Descripción general

Descripción

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a chemical compound with the molecular formula C21H34O3 .

Synthesis Analysis

The synthesis of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate involves several steps. The process begins with (E, E)-farnesol, which is converted into (E, E)-farnesyl bromide. This compound is then reacted with a sodium hydride dispersion to form a sodium enolate. The enolate is then reacted with n-BuLi to form an acetoacetate dianion, which is finally reacted with farnesyl bromide to yield the desired product .

Molecular Structure Analysis

The molecular structure of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate can be determined from its molecular formula, C21H34O3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate include the formation of a sodium enolate from (E, E)-farnesyl bromide and sodium hydride, followed by the reaction of this enolate with n-BuLi to form an acetoacetate dianion. This dianion is then reacted with farnesyl bromide to yield the final product .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate include a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is used in organic synthesis procedures . It is synthesized through a stereoselective isoprenoid chain extension with acetoacetate dianion . The process involves the use of sodium hydride and ethyl acetoacetate to form the sodium enolate, which then reacts with farnesyl bromide to produce the compound .

Anticancer Research

The compound has been found to induce mitochondrial-mediated apoptosis in human breast adenocarcinoma cells . This means it can trigger programmed cell death in cancer cells, which is a promising avenue for cancer treatment research .

Biomedical Applications

The compound has potential applications in the biomedical field due to its unique properties . For instance, it can be used in wound healing due to its rapid healing characteristics .

Food Packaging

Zinc oxide nanoparticles modified nanocellulose, which could potentially include this compound, have applications in food packaging . They can provide unique mechanical and barrier properties, making them suitable for this purpose .

Electronic Devices

The compound could potentially be used in electronic devices . Zinc oxide nanoparticles modified nanocellulose, which could include this compound, have been used in the production of such devices .

Gas Separation

Zinc oxide nanoparticles modified nanocellulose, which could potentially include this compound, have been used in gas separation . This is due to their unique properties, which make them suitable for this application .

Anti-UV Degradation

The compound could potentially be used in anti-UV degradation applications . Zinc oxide nanoparticles modified nanocellulose, which could include this compound, have been used for this purpose due to their unique properties .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDITVCKWSUFDMU-IJNKXORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450248 | |

| Record name | ZINC22067379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate | |

CAS RN |

141538-75-2 | |

| Record name | ZINC22067379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

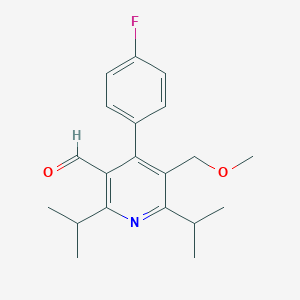

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)